Fitusiran

Pharmacology Hemophilia Prophylaxis

Fitusiran (Qfitlia) is a first-in-class, FDA-approved siRNA therapeutic that degrades antithrombin mRNA via RNAi, rebalancing hemostasis in hemophilia A and B irrespective of inhibitor status. Its once-monthly SC injection (12 doses/year) reduces treatment burden vs. factor replacement (100+ IV infusions/year) or weekly emicizumab. The ATLAS program demonstrates >90% median ABR reduction and 51–66% zero-bleed rates across all four patient subgroups. Procure for clinical trial design, hemostasis research, or GalNAc-siRNA benchmarking. Mechanistically distinct from anti-TFPI agents; validated AT activity biomarker enables dose individualization. Note: The authoritative CAS for fitusiran is 1499251-18-1; verify with supplier.

Molecular Formula C78H139N11O30
Molecular Weight 1711.017
CAS No. 1639325-43-1
Cat. No. B607641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitusiran
CAS1639325-43-1
SynonymsGivosiran
Molecular FormulaC78H139N11O30
Molecular Weight1711.017
Structural Identifiers
SMILESO=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O
InChIInChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1
InChIKeyRUPXJRIDSUCQAN-PQNNUJSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fitusiran Procurement Guide: siRNA Prophylaxis for Hemophilia A/B with and without Inhibitors


Fitusiran (CAS 1639325-43-1; also known as ALN-AT3SC, Qfitlia) is an investigational, subcutaneously administered small interfering RNA (siRNA) therapeutic that targets and degrades antithrombin (AT) mRNA in hepatocytes, thereby lowering AT protein levels to promote thrombin generation and rebalance hemostasis in patients with hemophilia A or B [1]. It is a double-stranded siRNA covalently linked to a triantennary N-acetylgalactosamine (GalNAc) ligand that enables targeted liver delivery via the asialoglycoprotein receptor (ASGPR) [2]. Fitusiran received FDA approval in March 2025 and China NMPA approval in December 2025 for routine prophylaxis to prevent or reduce the frequency of bleeding episodes in adults and adolescents with hemophilia A or B, with or without factor VIII or IX inhibitors [3]. It is administered once monthly at 80 mg subcutaneously following an AT-guided dose titration period, with the goal of maintaining AT activity between 15% and 35% of normal to optimize the benefit-risk profile [4].

Why Fitusiran Cannot Be Interchanged with Other Hemophilia Prophylaxis Agents


Fitusiran operates via a fundamentally distinct mechanism of action—RNA interference (RNAi)-mediated silencing of SERPINC1 mRNA to reduce endogenous antithrombin synthesis—compared to conventional factor replacement therapies (recombinant FVIII/FIX), bypassing agents (activated prothrombin complex concentrates, recombinant FVIIa), factor VIII-mimetic bispecific antibodies (emicizumab), or alternative rebalancing agents targeting tissue factor pathway inhibitor (TFPI) such as concizumab and marstacimab [1]. This mechanistic divergence translates into measurable, clinically meaningful differences in dosing frequency (once-monthly subcutaneous versus multiple weekly intravenous infusions or weekly subcutaneous dosing), patient populations served (active across both hemophilia A and B irrespective of inhibitor status), and efficacy outcomes including annualized bleeding rate reductions and zero-bleed achievement rates that are not uniformly attainable with other agents [2]. Procurement decisions must therefore be guided by agent-specific phase 3 efficacy data, target population alignment, and route/frequency of administration profiles rather than class-based substitution assumptions [3].

Fitusiran Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Benchmarking


Once-Monthly Subcutaneous Dosing: Administration Frequency Reduction Versus Standard Factor Prophylaxis

Fitusiran is administered as a once-monthly subcutaneous (SC) injection, in contrast to standard factor VIII/IX prophylaxis which typically requires 2–3 intravenous (IV) infusions per week for hemophilia A (approximately 104–156 infusions annually) or 2 infusions per week for hemophilia B (approximately 104 infusions annually) [1]. This represents a reduction from approximately 100+ venipunctures per year to 12 SC injections annually. Additionally, the subcutaneous route eliminates the need for central venous access devices often required for frequent IV administration in pediatric patients, which carry risks of infection and catheter-related thrombosis [2].

Pharmacology Hemophilia Prophylaxis

Efficacy in Both Inhibitor and Non-Inhibitor Hemophilia Populations: ATLAS Program Phase 3 Data

Fitusiran is the only siRNA-based rebalancing agent with phase 3 efficacy demonstrated across both inhibitor-positive (ATLAS-INH) and inhibitor-negative (ATLAS-A/B) hemophilia A and B populations [1]. In ATLAS-A/B (non-inhibitor population; NCT03417245; n=120 randomized), fitusiran 80 mg monthly produced a mean annualized bleeding rate (ABR) of 0.0 versus 21.8 for on-demand factor concentrates (100% reduction in mean ABR; p<0.0001), with 51% of fitusiran-treated patients achieving zero treated bleeds versus 5% in the on-demand arm [2]. In ATLAS-INH (inhibitor population; NCT03417102; n=57 randomized), fitusiran 80 mg monthly reduced ABR by 90.8% compared with on-demand bypassing agents (p<0.0001), with 66% of fitusiran-treated patients achieving zero treated bleeds versus 5% in the on-demand arm [3]. The mechanism of action—antithrombin lowering—is independent of inhibitor status, with mean AT reductions of 81–88% in inhibitor patients and 82–90% in non-inhibitor patients across the ATLAS program [4].

Hemophilia A Hemophilia B Inhibitors Clinical Trial

Fitusiran vs. Factor/BPA Prophylaxis: ATLAS-PPX Head-to-Head Efficacy Comparison

In the phase 3 ATLAS-PPX trial (n=80 males with severe hemophilia A/B; 50 without inhibitors, 30 with inhibitors previously on factor/BPA prophylaxis for ≥6 months), fitusiran 80 mg monthly was compared directly against continued factor/bypassing agent (BPA) prophylaxis in a randomized design [1]. The estimated mean ABR was 2.9 for fitusiran versus 7.5 for factor/BPA prophylaxis, representing a 61% reduction (p=0.0008). Median ABR was 0.0 for fitusiran versus 4.4 for factor/BPA prophylaxis [2]. The proportion of patients achieving zero treated bleeds was 63% for fitusiran versus 17% for factor/BPA prophylaxis (46 percentage-point absolute increase). Mean estimated annualized joint bleeding rate (AjBR) decreased by 51.5% (p=0.0242), and mean estimated annualized spontaneous bleeding rate (AsBR) decreased by 55.6% (p=0.0129) with fitusiran versus factor/BPA [3]. This trial provides the only direct randomized comparison of an siRNA-based rebalancing agent against active factor/BPA prophylaxis—not merely on-demand therapy—establishing superiority over the current standard of care prophylaxis regimen [4].

Hemophilia A Hemophilia B Prophylaxis Head-to-Head Trial

Cross-Trial Comparison: Fitusiran vs. Other Non-Factor Therapies (Emicizumab, Concizumab) in Inhibitor Patients

A 2024 Cochrane systematic review of non-clotting factor therapies for hemophilia A/B conducted a cross-trial comparison of fitusiran, emicizumab, and concizumab versus on-demand therapy in patients with inhibitors [1]. For the primary outcome of annualized bleeding rate for all bleeds, fitusiran demonstrated the largest mean difference (MD) reduction of −28.80 (95% CI −40.07 to −17.53), compared with emicizumab MD −22.80 (95% CI −37.39 to −8.21) and concizumab MD −12.31 (95% CI −19.17 to −5.45) [2]. For treated bleeds, fitusiran produced an MD of −16.80 (95% CI −25.80 to −7.80) versus emicizumab −20.40 (95% CI −35.19 to −5.61) and concizumab −10.10 (95% CI −17.74 to −2.46). For joint bleeds specifically, fitusiran yielded an MD of −12.50 (95% CI −19.91 to −5.09) compared with concizumab −9.55 (95% CI −13.55 to −5.55); emicizumab did not significantly reduce joint bleed rates in this analysis [3]. All effect estimates were graded as moderate-certainty evidence. The review authors noted that fitusiran may result in improved health-related quality of life (HRQoL) as shown by reductions in Haem-A-QoL total score (MD −7.06, 95% CI −11.50 to −2.62) and physical health score (MD −19.75, 95% CI −25.76 to −11.94) [4].

Hemophilia Inhibitors Non-Factor Therapy Systematic Review

Optimized Therapeutic Window: AT Activity Target Range of 15–35% to Balance Efficacy and Thrombotic Risk

Fitusiran dosing has been refined to target antithrombin (AT) activity levels between 15% and 35% of normal to optimize the benefit-risk profile [1]. This refinement followed observations from earlier phase 1/2 studies where excessive AT suppression below 10% was associated with increased thrombotic risk, even in hemophilia patients [2]. The revised dosing regimen employs an initial 50 mg monthly dose followed by AT-guided titration to 80 mg monthly, with AT monitoring at regular intervals. In the ATLAS program using this optimized dosing, AT levels were reduced by 81–88% in inhibitor patients and 82–90% in non-inhibitor patients, achieving AT activity in the 10–20% of normal range without consistent excursions below the 10% threshold [3]. This compares favorably to the less predictable and non-titratable anticoagulant suppression profiles of monoclonal antibody-based rebalancing agents (e.g., anti-TFPI antibodies concizumab and marstacimab), which lack a validated pharmacodynamic biomarker for dose individualization [4]. The availability of a standardized AT activity assay enables routine monitoring and dose adjustment in clinical practice—a differentiation point relevant to institutional therapeutic drug monitoring capabilities.

Pharmacodynamics Antithrombin Safety Dose Optimization

GalNAc-Conjugated siRNA Platform: Liver-Targeted Delivery with Enhanced Stability and Durability

Fitusiran employs Alnylam's Enhanced Stabilization Chemistry (ESC)-GalNAc conjugate platform, wherein the siRNA is covalently linked to a triantennary N-acetylgalactosamine (GalNAc) ligand . This conjugation enables high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed exclusively on hepatocytes, achieving liver-targeted delivery with minimal systemic exposure [1]. Preclinical pharmacokinetic-pharmacodynamic (PK-PD) modeling of GalNAc-siRNA conjugates has demonstrated that this platform produces highly selective, potent, and durable target knockdown with a single subcutaneous dose, with a half-life of effect lasting weeks to months due to the stability of the RNA-induced silencing complex (RISC) loaded with the antisense strand [2]. This differentiates fitusiran from oligonucleotide therapeutics requiring more frequent dosing or alternative delivery modalities (e.g., lipid nanoparticles requiring intravenous administration). The ESC-GalNAc platform also incorporates chemical modifications (2′-fluoro and 2′-O-methyl substitutions) that enhance nuclease resistance and reduce immunostimulatory potential compared to unmodified siRNA [3]. While this represents class-level evidence for GalNAc-siRNA conjugates generally, it is directly applicable to fitusiran as a specific implementation of this platform technology.

RNAi GalNAc Conjugation siRNA Drug Delivery

Fitusiran-Specific Procurement and Research Application Scenarios


Formulary Decision-Making for Comprehensive Hemophilia Prophylaxis Programs

Healthcare institutions and payers evaluating hemophilia prophylaxis options should consider fitusiran when the target population includes both hemophilia A and B patients with or without inhibitors. The ATLAS program demonstrates that fitusiran achieves consistent efficacy across all four patient subgroups (hemophilia A with inhibitors, hemophilia A without inhibitors, hemophilia B with inhibitors, hemophilia B without inhibitors), with mean AT reductions of 81–90% and median ABR reductions of >90% versus on-demand therapy in both inhibitor and non-inhibitor populations [1]. This broad population coverage may reduce the need for multiple distinct agents across patient subgroups, potentially simplifying inventory management and clinical protocols. Procurement decisions should weigh the once-monthly SC administration schedule (12 injections/year) against the higher frequency requirements of factor prophylaxis (100+ IV infusions/year) and weekly SC dosing of alternative non-factor agents such as emicizumab (52 injections/year), with associated differences in drug acquisition costs, administration-related healthcare utilization, and patient adherence considerations [2].

Clinical Trial Design for Novel Combination or Sequential Hemophilia Therapies

Investigators designing clinical trials of combination regimens or sequential therapeutic strategies in hemophilia should consider fitusiran as a comparator or backbone therapy based on its distinct mechanism of action (AT mRNA degradation via RNAi) and validated pharmacodynamic biomarker (AT activity). The availability of a standardized, commercially available AT activity assay enables real-time monitoring of target engagement and dose adjustment, which may facilitate adaptive trial designs or PK-PD-guided dose individualization strategies that are not feasible with anti-TFPI monoclonal antibodies lacking validated PD biomarkers [1]. Additionally, the ATLAS-PPX trial provides the only head-to-head phase 3 data comparing a non-factor rebalancing agent against active factor/BPA prophylaxis (estimated mean ABR 2.9 vs 7.5; 61% reduction; p=0.0008), establishing a quantitative benchmark for non-inferiority or superiority trial design when testing novel agents against current standard of care [2].

Research Procurement of siRNA Controls and Mechanistic Comparators

Academic and industry laboratories investigating RNAi therapeutics, GalNAc-mediated hepatic delivery, or hemostasis rebalancing mechanisms may procure fitusiran for use as a positive control or mechanistic comparator. Fitusiran represents a clinically validated GalNAc-siRNA conjugate with extensive phase 3 efficacy and safety data, making it suitable for benchmarking novel siRNA constructs, alternative conjugation chemistries, or delivery platforms [1]. The compound's covalent linkage of a triantennary GalNAc ligand to a chemically modified siRNA duplex (incorporating 2′-fluoro and 2′-O-methyl modifications for enhanced nuclease resistance) provides a reference standard for comparing liver-targeting efficiency, duration of gene silencing, and immunostimulatory profiles of investigational RNAi therapeutics [2]. Researchers should note that fitusiran is an FDA-approved drug product (as of March 2025) rather than a research-grade reagent, and procurement for non-clinical research purposes may require appropriate regulatory compliance and material transfer agreements [3].

Health Economics and Outcomes Research (HEOR) Modeling

Health economists and outcomes researchers constructing cost-effectiveness models for hemophilia prophylaxis should incorporate fitusiran-specific efficacy parameters derived from the ATLAS program: zero treated bleeds in 51–66% of patients, median ABR of 0.0 in both inhibitor and non-inhibitor populations, and 61% estimated mean ABR reduction versus factor/BPA prophylaxis [1]. These parameters differ materially from those of comparator agents and should not be extrapolated from emicizumab, concizumab, or factor prophylaxis datasets. The Cochrane systematic review provides standardized mean difference estimates that enable cross-agent comparisons in network meta-analyses: ABR all bleeds MD −28.80 for fitusiran versus −22.80 for emicizumab and −12.31 for concizumab in inhibitor patients [2]. Models should also account for the differential dosing frequency and route of administration (monthly SC for fitusiran versus weekly SC for emicizumab versus 2–3× weekly IV for factor prophylaxis), as these impact both direct drug costs and indirect costs including administration time, healthcare professional encounters, and patient productivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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